[4-(5-Pyrimidinyl)phenyl]acetonitrile
Description
[4-(5-Pyrimidinyl)phenyl]acetonitrile (CAS: 893737-97-8) is a nitrile-containing aromatic compound featuring a pyrimidine ring directly attached to a phenyl group. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for heterocyclic scaffolds in drug design. This compound serves as a key intermediate in synthesizing pharmaceuticals targeting kinases, GPCRs, and other enzymatic systems . Its molecular formula is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(4-pyrimidin-5-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-5-10-1-3-11(4-2-10)12-7-14-9-15-8-12/h1-4,7-9H,5H2 |
InChI Key |
OCPXAWQMINBLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Pyrimidinyl)phenyl]acetonitrile typically involves the reaction of a pyrimidinyl-substituted benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of acetonitrile as a solvent and a catalyst such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for [4-(5-Pyrimidinyl)phenyl]acetonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: [4-(5-Pyrimidinyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted phenylacetonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, [4-(5-Pyrimidinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of [4-(5-Pyrimidinyl)phenyl]acetonitrile are explored for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of [4-(5-Pyrimidinyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights critical structural differences and molecular properties of [4-(5-Pyrimidinyl)phenyl]acetonitrile and its analogs:
Key Observations:
Complexity and Molecular Weight: The cyclopropyl-pyrazole derivative (C₁₉H₂₀N₈) exhibits the highest molecular weight (360.43 g/mol), attributed to bulky substituents like cyclopropyl and pyrazole rings. This may reduce solubility but enhance target binding specificity . In contrast, the hydroxyethoxy analog (C₁₀H₁₁NO₂) has a simpler structure with lower molecular weight (177.20 g/mol), likely improving aqueous solubility .
The thioether in C₁₄H₁₄N₃OS introduces sulfur, which may improve metabolic stability compared to oxygen-containing analogs .
Biological Activity Implications: Pyrimidine derivatives with amino-linked substituents (e.g., cyclopropyl-pyrazole) are often designed to inhibit kinases or proteases due to their ability to form hydrogen bonds with catalytic residues . Simpler analogs like 2-(4-hydroxyphenyl)acetonitrile (CAS: 73864-61-6) show antimicrobial activity, suggesting that hydroxyl or nitrile groups contribute to membrane disruption or enzyme inhibition .
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